1-[(E)-{2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]naphthalen-2-ol
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Overview
Description
1-[(E)-{2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]naphthalen-2-ol is a Schiff base compound formed by the condensation of 2-hydroxy-1-naphthaldehyde and 3-nitroaniline . Schiff bases are known for their versatility and have applications in various scientific fields, including biology, materials science, and catalysis .
Preparation Methods
The synthesis of 1-[(E)-{2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]naphthalen-2-ol involves the following steps :
Materials: 2-hydroxy-1-naphthaldehyde and 3-nitroaniline are used as starting materials.
Yield: The yield is approximately 91%, with a melting point of 154–156°C.
Chemical Reactions Analysis
1-[(E)-{2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]naphthalen-2-ol undergoes various chemical reactions :
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl and thiazole moieties.
Reagents and Conditions: Common reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation.
Major Products: The major products depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[(E)-{2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]naphthalen-2-ol has several scientific research applications :
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Exhibits biological activities such as antimicrobial and antioxidant properties.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-[(E)-{2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]naphthalen-2-ol involves its interaction with molecular targets and pathways :
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It can influence biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-[(E)-{2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]naphthalen-2-ol can be compared with other similar compounds :
Similar Compounds: Compounds such as 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one and (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one.
Uniqueness: The presence of the nitrophenyl and thiazole moieties, along with the Schiff base structure, gives it unique properties and applications
Properties
IUPAC Name |
1-[(E)-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c25-19-9-8-13-4-1-2-7-16(13)17(19)11-21-23-20-22-18(12-28-20)14-5-3-6-15(10-14)24(26)27/h1-12,25H,(H,22,23)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKJJHBTLOYQOC-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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